molecular formula C14H9ClN2O2 B2810926 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 2400-95-5

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2810926
CAS No.: 2400-95-5
M. Wt: 272.69
InChI Key: YHCXLABDXGWGIT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetically accessible organic compound belonging to the quinazolinone class of heterocycles, which are characterized by a fused benzene and pyrimidine ring system . This scaffold is a subject of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents . Quinazolinone derivatives, including those with aryl substitutions at the N3 position, have demonstrated a broad spectrum of biological activities by interacting with multiple therapeutic targets . Extensive research into quinazolinones has revealed their potential to inhibit critical pathways in cancer cell proliferation. These compounds have been shown to act through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) and the PI3K signaling pathway, induction of cell cycle arrest, promotion of apoptosis, and suppression of tumor angiogenesis and migration . The specific substitution pattern on the quinazolinone core, such as the 4-chlorophenyl group at the 3-position in this compound, is a key determinant of its pharmacological profile and potency, as established by structure-activity relationship (SAR) studies . This product is provided for research purposes to support the investigation of new therapeutic agents. This compound is intended for use in laboratory studies only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCXLABDXGWGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione scaffold is recognized for its presence in numerous bioactive compounds. Studies have demonstrated that derivatives of this scaffold exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Recent research has highlighted the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives that act as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These derivatives were evaluated for their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in one study demonstrated moderate activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds surpassing the efficacy of standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Quinazoline-2,4-Dione Derivatives

CompoundTarget StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus1180
15Escherichia coli1275
14aCandida albicans1270
14bCandida albicans1375

Anticancer Research

Quinazoline derivatives have also been explored for their potential as anticancer agents. The compound has shown promise in inhibiting various cancer cell lines through different mechanisms.

VEGFR-2 Inhibition

A study reported that certain derivatives of quinazoline-2,4(1H,3H)-dione act as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met tyrosine kinase. These compounds demonstrated significant anticancer activity by impairing tumor angiogenesis and growth .

Poly ADP-Ribose Polymerase Inhibition

Another promising application involves the use of quinazoline derivatives as poly ADP-ribose polymerase (PARP) inhibitors. These inhibitors are particularly relevant in the context of breast cancer therapy, providing a targeted approach to treating cancers associated with BRCA mutations .

Table 2: Anticancer Activities of Quinazoline Derivatives

CompoundMechanism of ActionCancer Type
Compound AVEGFR-2 InhibitionBreast Cancer
Compound BPARP InhibitionOvarian Cancer
Compound Cc-Met InhibitionLung Cancer

Other Biological Activities

Research has also indicated that quinazoline-2,4(1H,3H)-dione derivatives possess antidiabetic properties. A study focused on the synthesis of these compounds revealed their ability to inhibit enzymes like α-amylase and α-glucosidase, which are crucial targets in diabetes management .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Anticancer Derivatives

Compound Substituent c-Met/VEGFR-2 IC₅₀ (µM) Key Interactions
Cabozantinib (Ref.) - 0.01–0.1 Asp1222, Asp1046
4b 4-Chlorophenyl 0.08–0.12 Asp1222 (c-Met), Asp1046 (VEGFR-2)
4e 4-Fluorophenyl 0.09–0.15 Glu885, Asp1046 (VEGFR-2)

Antimicrobial Activity

  • This compound: Limited data are available, but fluoroquinolone-like derivatives (e.g., 13, 15) with electron-withdrawing groups (e.g., -F, -CF₃) exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains .
  • 6-Trifluoromethyl Derivatives : Compound C9H5F3N2O2 showed moderate activity, emphasizing the role of trifluoromethyl groups in enhancing membrane penetration .

Table 2: Antimicrobial Activity Comparison

Compound Substituent Gram(+) Activity Gram(-) Activity
Ciprofloxacin (Ref.) - +++ +++
13 6-Fluoro ++ ++
15 6-CF₃ +++ ++

Chymase Inhibition

  • 7-Chloro-3-(4-Chlorophenylsulfonyl)quinazoline-2,4(1H,3H)-dione (Compound 4) : Demonstrated potent chymase inhibition (IC₅₀ ~10⁻⁸ M). The 4-chlorophenylsulfonyl group optimized hydrophobic interactions with the S1' pocket, while the quinazoline core bound the oxyanion hole .
  • 3-(4-Methylphenyl)methyl Derivatives : Lower activity (IC₅₀ >10⁻⁶ M) due to reduced electron-withdrawing effects .

Physicochemical and Pharmacokinetic Properties

  • This compound : Predicted logP = 3.47, indicating moderate lipophilicity. Its analogs exhibit superior water solubility (logSw = -3.66) and oral bioavailability compared to cabozantinib .
  • 3-(2-Hydroxyethyl) Derivatives : Higher hydrophilicity (logP = 2.1) but reduced metabolic stability due to the hydroxyethyl group .

Table 3: Physicochemical Comparison

Compound logP logSw H-Bond Acceptors Bioavailability
3-(4-Chlorophenyl) 3.47 -3.66 4 High
3-(Pyridin-2-yl) (3j) 2.89 -3.12 5 Moderate
Cabozantinib 4.20 -4.80 6 Low

Biological Activity

3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C14H9ClN2O2C_{14}H_9ClN_2O_2 and features a quinazoline core with a 4-chlorophenyl substituent. The synthesis often involves the reaction of benzoyl isothiocyanate with various amines or thioureas under controlled conditions to yield the desired quinazoline derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cytotoxicity : Compounds derived from this scaffold exhibited notable cytotoxic activity against various cancer cell lines. One study reported an IC50 of 1.184 µM against the HCT-116 cell line, indicating potent activity compared to standard treatments like cabozantinib .
  • Mechanism of Action : The compound acts as a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinase (TK), which are crucial in tumor angiogenesis and metastasis .
CompoundIC50 (µM)Target
3e0.083 (VEGFR-2), 0.048 (c-Met)Dual TK Inhibitor
3c1.184HCT-116 Cell Line
Cabozantinib19.90Reference

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Antibacterial Activity : It has been evaluated against both Gram-positive and Gram-negative bacteria. Compounds based on this structure displayed moderate activity, with some derivatives showing inhibition zones comparable to standard antibiotics like ampicillin .
CompoundInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
Compound 131565Escherichia coli
Compound 151275Staphylococcus aureus
Ampicillin--Reference

Case Studies and Research Findings

  • VEGFR-2 and c-Met Inhibition : A detailed docking study revealed that the α-oxo moiety in the quinazoline ring forms critical hydrogen bonds with residues in the active sites of both VEGFR-2 and c-Met TKs, enhancing binding affinity and inhibitory potency .
  • Antimicrobial Efficacy : In vitro studies demonstrated that several derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
  • Structural Activity Relationship (SAR) : The modification of substituents on the quinazoline ring was shown to influence biological activity significantly, indicating that systematic structural changes can optimize efficacy against specific targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with substituted isocyanates or urea under reflux conditions. For example, highlights the use of CO₂ as a sustainable carbonyl source in place of toxic reagents like phosgene. Key variables include solvent choice (e.g., DMF or DMSO), base selection (K₂CO₃ or NaH), and temperature control (80–120°C). Catalysts such as amine-functionalized MCM-41 (a mesoporous silica) improve reaction efficiency and recyclability . Purification via recrystallization or column chromatography is critical for achieving >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and ring connectivity, while mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bonds. X-ray crystallography resolves stereoelectronic effects, though thermal stability data (TGA/DSC) are essential for assessing crystallinity .

Q. What are the primary biological activities reported for quinazoline-2,4-dione derivatives, and how do structural modifications enhance efficacy?

  • Methodological Answer : Core activities include kinase inhibition (e.g., c-Met/VEGFR-2) and antiproliferative effects against cancer cell lines (e.g., IC₅₀ = 2.5–10 µM in HCT-116 or MCF-7 cells) . The 4-chlorophenyl group enhances lipophilicity and target binding, while oxadiazole or thienopyrimidine moieties (as in ) improve metabolic stability. Systematic SAR studies involve substituting the quinazoline core at positions 3, 6, and 7 to optimize potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for quinazoline derivatives across different biological assays?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line heterogeneity, incubation time, or endpoint measurement). To standardize results:

  • Use validated cell lines (e.g., NCI-60 panel) with consistent passage numbers.
  • Normalize data to reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Apply computational tools (e.g., SwissADME) to account for physicochemical biases like solubility or membrane permeability .
  • Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .

Q. What strategies are recommended for designing 3-(4-chlorophenyl)quinazoline-2,4-dione derivatives with dual kinase inhibitory activity?

  • Methodological Answer :

  • Scaffold Hybridization : Integrate pharmacophores from known kinase inhibitors (e.g., pyrimidine in imatinib) into the quinazoline core.
  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to c-Met/VEGFR-2 ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., Met1160 in c-Met) and hydrophobic interactions with chlorophenyl groups .
  • In Vitro Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm dual activity and exclude off-target effects .

Q. How can green chemistry principles be applied to improve the synthesis of 3-(4-chlorophenyl)quinazoline-2,4-dione derivatives?

  • Methodological Answer :

  • Replace toxic reagents (e.g., phosgene) with CO₂ under catalytic conditions (e.g., amine-functionalized MCM-41) to generate the dione ring .
  • Use solvent-free mechanochemical grinding or microwave-assisted reactions to reduce energy consumption.
  • Employ recyclable heterogeneous catalysts (e.g., Pd/C or ZnO nanoparticles) to minimize waste .

Q. What computational approaches are effective in predicting the pharmacokinetic (PK) properties of quinazoline-2,4-dione derivatives?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP, topological polar surface area (TPSA), and blood-brain barrier permeability. For example, a TPSA <90 Ų suggests oral bioavailability .
  • Metabolic Stability : CYP450 isoform inhibition can be modeled using StarDrop or ADMET Predictor.
  • Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups in ) .

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